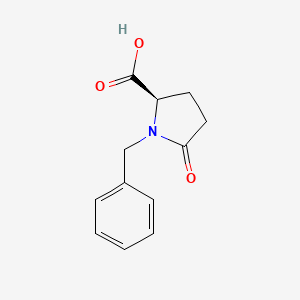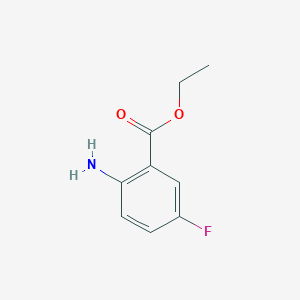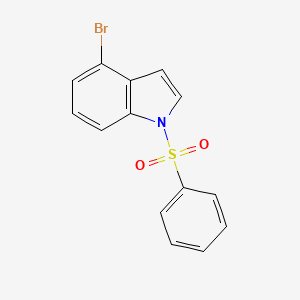
4-Bromo-1-(phenylsulfonyl)-1H-indole
Descripción general
Descripción
4-Bromo-1-(phenylsulfonyl)-1H-indole is a chemical compound with the molecular formula C13H9BrN2O2S . It has a molecular weight of 337.2 and is typically stored in a refrigerator . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Bromo-1-(phenylsulfonyl)-1H-indole is 1S/C13H9BrN2O2S/c14-12-7-4-8-13-11 (12)9-15-16 (13)19 (17,18)10-5-2-1-3-6-10/h1-9H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
4-Bromo-1-(phenylsulfonyl)-1H-indole is a solid at room temperature . It has a molecular weight of 337.2 . The compound’s InChI code is 1S/C13H9BrN2O2S/c14-12-7-4-8-13-11 (12)9-15-16 (13)19 (17,18)10-5-2-1-3-6-10/h1-9H , which provides a detailed description of its molecular structure.Aplicaciones Científicas De Investigación
1. Synthesis and Functionalization
A study by Moriyama et al. (2015) highlights the regioselective C(sp(2))-H dual functionalization of indoles, crucial for developing 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions. This process is significant for the synthesis of various indole derivatives, including 4-Bromo-1-(phenylsulfonyl)-1H-indole (Moriyama, Ishida, & Togo, 2015).
2. Heterocycle Formation
Gribble et al. (2002) described the efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, a class of fused heterocycles, from indole. This synthesis involves a sequence of reactions starting from indole-3-carbaldehyde, highlighting the versatility of indole derivatives in forming complex heterocyclic structures (Gribble, Jiang, & Liu, 2002).
3. Crystal Structure Analysis
Mannes et al. (2017) synthesized and analyzed the crystal structures of derivatives of 1-(phenylsulfonyl)indole. Their work includes density functional theory (DFT) calculations and molecular orbital calculations, contributing to the understanding of the electronic and structural properties of these compounds (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017).
4. Reactivity with Organometallics
Research by Gribble et al. (2010) explores how bis(phenylsulfonyl)-1H-indole, an electron-deficient indole, undergoes nucleophilic attack at specific positions. This study contributes to understanding the reactivity of indole cores with different nucleophiles, including organocuprates (Gribble, Qian, Alford, Kishbaugh, & Jones, 2010).
5. Synthesis of Indole Derivatives
Fuji et al. (1992) developed an effective method for synthesizing 4-substituted indole derivatives, highlighting the role of 1-(phenylsulfonyl)indole in the synthesis of various indole alkaloids and other significant compounds (Fuji, Muratake, & Matsume, 1992).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-bromoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c15-13-7-4-8-14-12(13)9-10-16(14)19(17,18)11-5-2-1-3-6-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVHHKPCZJWQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


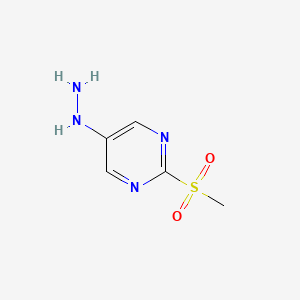

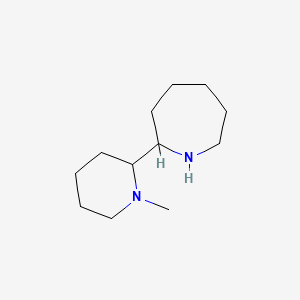
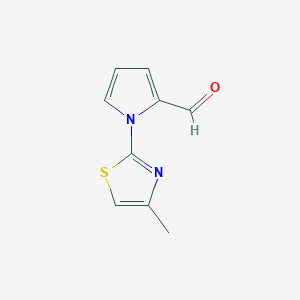

![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3041841.png)
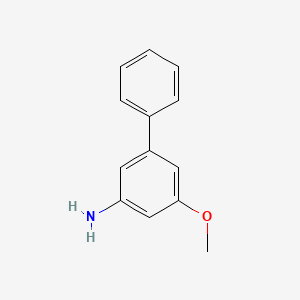
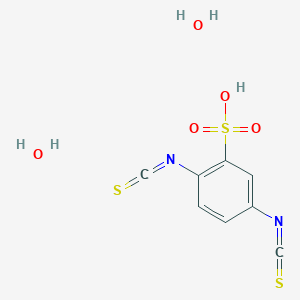
![Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate](/img/structure/B3041844.png)

